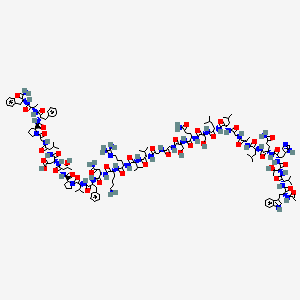

Ac-VTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

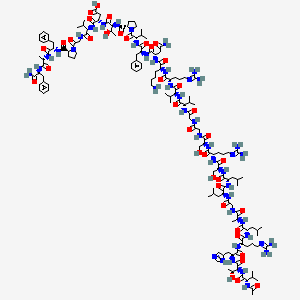

Die Verbindung Ac-VTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2 ist ein synthetisches Peptid mit signifikanter biologischer Aktivität. Es ist bekannt für seine Rolle als Antagonist am humanen Calcitonin-Gen-verwandten Peptid-1 (CGRP1)-Rezeptor, der an verschiedenen physiologischen Prozessen beteiligt ist, darunter Vasodilatation und Neurotransmission .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von This compound erfolgt typischerweise mittels Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kopplung: Jede Aminosäure wird unter Verwendung von aktivierenden Mitteln wie HBTU oder DIC an das Harz-gebundene Peptid gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kopplungsschritt zu ermöglichen.

Spaltung: Das vollständige Peptid wird vom Harz abgespalten und entschützt, um das endgültige Produkt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieses Peptids würde ähnlichen SPPS-Protokollen folgen, jedoch in größerem Maßstab unter Verwendung automatisierter Peptidsynthesizer, um die Effizienz und Ausbeute zu erhöhen. Die Reinigung erfolgt typischerweise mittels Hochleistungsflüssigkeitschromatographie (HPLC).

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann bestimmte Aminosäurereste modifizieren, z. B. Methionin oder Cystein, wodurch die Aktivität des Peptids verändert wird.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden, was sich auf seine Struktur und Funktion auswirkt.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Perameisensäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsmittel wie HBTU.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. Beispielsweise kann die Oxidation von Methioninresten zu Methioninsulfoxidderivaten führen.

Wissenschaftliche Forschungsanwendungen

This compound: hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifizierungstechniken.

Biologie: Untersucht auf seine Rolle bei der Modulation der CGRP1-Rezeptoraktivität, die in der Schmerz- und Migräneforschung relevant ist.

Medizin: Potenzielle therapeutische Anwendungen bei Erkrankungen, die CGRP1-Rezeptorwege betreffen, wie Migräne und Herz-Kreislauf-Erkrankungen.

Industrie: Anwendung bei der Entwicklung von Peptid-basierten Medikamenten und als Referenzverbindung in analytischen Methoden

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung durch Bindung an den CGRP1-Rezeptor, wodurch die Wirkung von endogenem Calcitonin-Gen-verwandtem Peptid (CGRP) gehemmt wird. Diese Hemmung kann die CGRP-induzierte Vasodilatation und Neurotransmission verhindern, wodurch es zu einem potenziellen therapeutischen Mittel für Erkrankungen wie Migräne wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-VTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide would follow similar SPPS protocols but on a larger scale, utilizing automated peptide synthesizers to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Ac-VTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2: can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, altering the peptide’s activity.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols, impacting its structure and function.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can yield methionine sulfoxide derivatives.

Wissenschaftliche Forschungsanwendungen

Ac-VTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2: has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating CGRP1 receptor activity, which is relevant in pain and migraine research.

Medicine: Potential therapeutic applications in conditions involving CGRP1 receptor pathways, such as migraines and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical methods

Wirkmechanismus

The compound exerts its effects by binding to the CGRP1 receptor, thereby inhibiting the action of endogenous calcitonin gene-related peptide (CGRP). This inhibition can prevent CGRP-induced vasodilation and neurotransmission, making it a potential therapeutic agent for conditions like migraines .

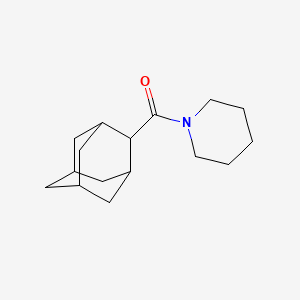

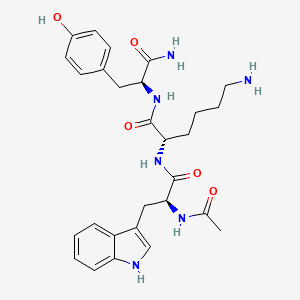

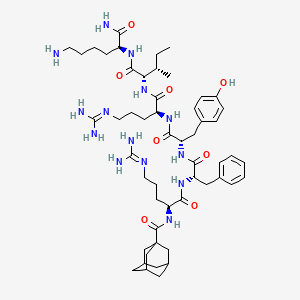

Vergleich Mit ähnlichen Verbindungen

Ac-VTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2: kann mit anderen CGRP1-Rezeptor-Antagonisten verglichen werden, wie z. B.:

Olcegepant: Ein weiterer CGRP1-Rezeptor-Antagonist mit einer anderen Peptidsequenz.

Telcagepant: Ein niedermolekularer CGRP1-Rezeptor-Antagonist.

Die Einzigartigkeit von This compound liegt in seiner spezifischen Aminosäuresequenz, die bestimmte Bindungseigenschaften und biologische Aktivität verleiht .

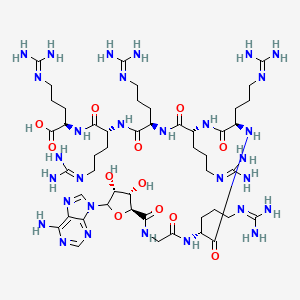

Eigenschaften

Molekularformel |

C148H236N44O38 |

|---|---|

Molekulargewicht |

3239.7 g/mol |

IUPAC-Name |

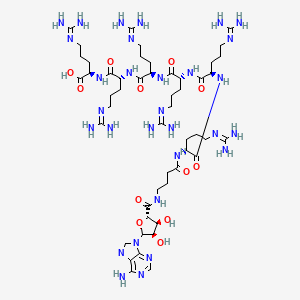

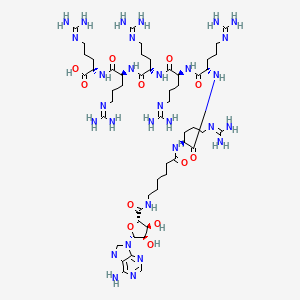

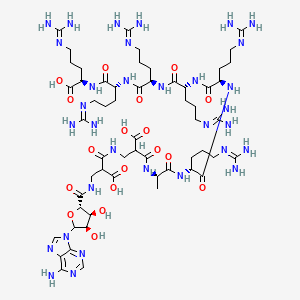

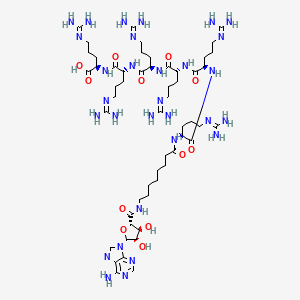

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C148H236N44O38/c1-73(2)56-95(170-109(200)68-163-121(206)81(17)167-128(213)96(57-74(3)4)176-126(211)91(45-33-51-159-146(152)153)172-132(217)100(62-89-65-158-72-166-89)181-144(229)119(84(20)196)190-141(226)114(77(9)10)169-85(21)197)130(215)177-97(58-75(5)6)131(216)184-104(71-194)136(221)173-92(46-34-52-160-147(154)155)127(212)183-103(70-193)123(208)164-66-108(199)162-67-110(201)185-115(78(11)12)142(227)187-116(79(13)14)140(225)174-93(47-35-53-161-148(156)157)124(209)171-90(44-31-32-50-149)125(210)179-101(63-107(150)198)133(218)178-99(61-88-42-29-24-30-43-88)134(219)188-117(80(15)16)145(230)192-55-37-49-106(192)138(223)189-118(83(19)195)143(228)182-102(64-112(203)204)135(220)186-113(76(7)8)139(224)165-69-111(202)191-54-36-48-105(191)137(222)180-98(60-87-40-27-23-28-41-87)129(214)168-82(18)122(207)175-94(120(151)205)59-86-38-25-22-26-39-86/h22-30,38-43,65,72-84,90-106,113-119,193-196H,31-37,44-64,66-71,149H2,1-21H3,(H2,150,198)(H2,151,205)(H,158,166)(H,162,199)(H,163,206)(H,164,208)(H,165,224)(H,167,213)(H,168,214)(H,169,197)(H,170,200)(H,171,209)(H,172,217)(H,173,221)(H,174,225)(H,175,207)(H,176,211)(H,177,215)(H,178,218)(H,179,210)(H,180,222)(H,181,229)(H,182,228)(H,183,212)(H,184,216)(H,185,201)(H,186,220)(H,187,227)(H,188,219)(H,189,223)(H,190,226)(H,203,204)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t81-,82-,83+,84+,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-,118-,119-/m0/s1 |

InChI-Schlüssel |

KPPNHHWOHREFKE-POKONUJPSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)C)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ac-YR[CEHFRWC]-NH2](/img/structure/B10846494.png)

![Ac-YR[CE(1-Me-H)dFRWC]-NH2](/img/structure/B10846511.png)

![Ac-WVTH[hArg]LAGLLS[hArg]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846539.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(1H-indol-3-yl)-3-oxobutan-2-yl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10846545.png)

![N-(2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide](/img/structure/B10846564.png)